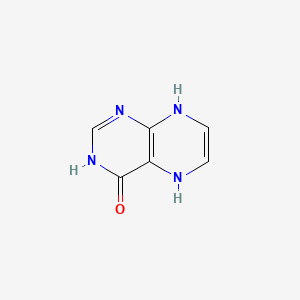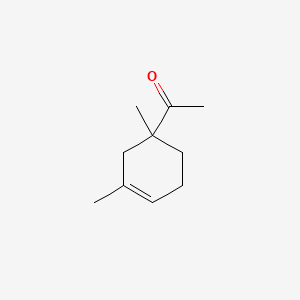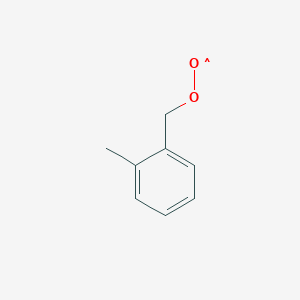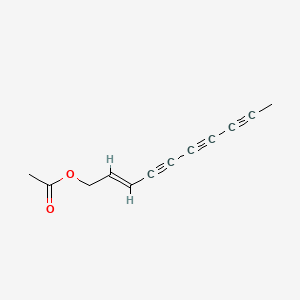
2-Decene-4,6,8-triyn-1-ol, acetate, (E)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-Decene-4,6,8-triyn-1-ol acetate is a chemical compound with a unique structure characterized by multiple triple bonds and an acetate functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-Decene-4,6,8-triyn-1-ol acetate typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of acetylene derivatives and aldehydes under specific reaction conditions to form the desired product. The reaction conditions often include the use of catalysts, such as palladium or copper, to facilitate the formation of the triple bonds.
Industrial Production Methods
Industrial production of (E)-2-Decene-4,6,8-triyn-1-ol acetate may involve large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial settings to produce this compound efficiently.
Análisis De Reacciones Químicas
Types of Reactions
(E)-2-Decene-4,6,8-triyn-1-ol acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds, leading to different derivatives.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of palladium on carbon (Pd/C) is often used for reduction reactions.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alkenes or alkanes.
Aplicaciones Científicas De Investigación
(E)-2-Decene-4,6,8-triyn-1-ol acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Researchers study its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (E)-2-Decene-4,6,8-triyn-1-ol acetate involves its interaction with specific molecular targets and pathways. The compound’s multiple triple bonds and acetate group allow it to participate in various biochemical reactions. For example, it can inhibit certain enzymes or interact with cellular membranes, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Decyne-4,6,8-triyn-1-ol: Similar structure but lacks the acetate group.
2-Decene-4,6,8-triyn-1-ol: Similar structure but lacks the acetate group.
2-Decene-4,6,8-triyn-1-ol methyl ester: Similar structure but has a methyl ester group instead of an acetate group.
Uniqueness
(E)-2-Decene-4,6,8-triyn-1-ol acetate is unique due to the presence of both multiple triple bonds and an acetate functional group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
52940-10-0 |
|---|---|
Fórmula molecular |
C12H10O2 |
Peso molecular |
186.21 g/mol |
Nombre IUPAC |
[(E)-dec-2-en-4,6,8-triynyl] acetate |
InChI |
InChI=1S/C12H10O2/c1-3-4-5-6-7-8-9-10-11-14-12(2)13/h9-10H,11H2,1-2H3/b10-9+ |
Clave InChI |
GXUIUUBXOVYQEP-MDZDMXLPSA-N |
SMILES isomérico |
CC#CC#CC#C/C=C/COC(=O)C |
SMILES canónico |
CC#CC#CC#CC=CCOC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetamide,N-cyclopropyl-2-[(2-ethyl-5,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B13807444.png)
![[(2R,3S,5R)-3-carboxyoxy-5-(5-chloro-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen carbonate](/img/structure/B13807445.png)
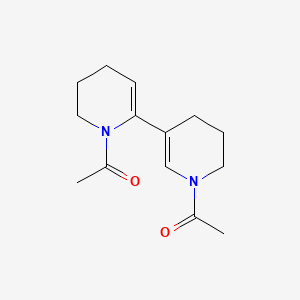
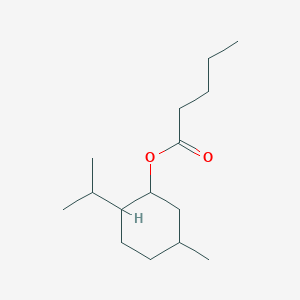
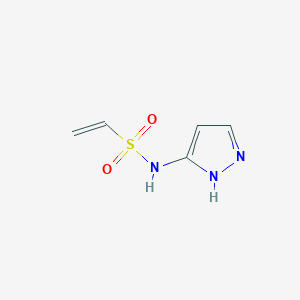
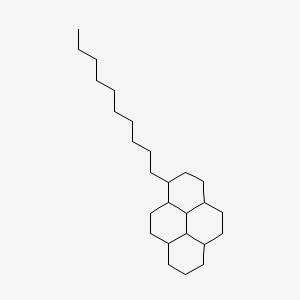
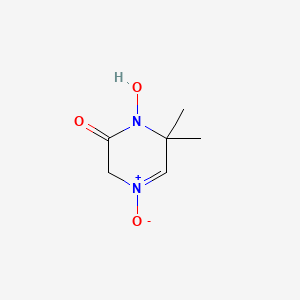
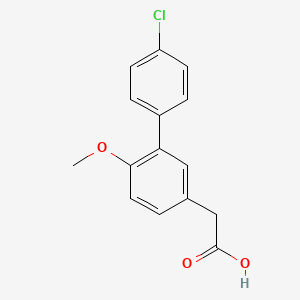
![tert-butyl N-[1-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)amino]-3-methylsulfonothioyloxy-1-oxopropan-2-yl]carbamate](/img/structure/B13807484.png)
![Acetamide,N-cyclopentyl-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B13807487.png)

